3-Mesitylcyclobutanone
Description
3-Mesitylcyclobutanone is a cyclobutanone derivative featuring a mesityl (2,4,6-trimethylphenyl) substituent at the 3-position of the strained four-membered ring. Cyclobutanones are inherently reactive due to ring strain (~26 kcal/mol), which enhances their susceptibility to nucleophilic attacks, ring-opening reactions, and photochemical rearrangements. The mesityl group introduces significant steric bulk and electron-donating effects, which modulate reactivity and stability. This compound is of interest in organic synthesis for constructing complex scaffolds, particularly in cycloadditions or as intermediates in natural product synthesis.
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenyl)cyclobutan-1-one |
InChI |
InChI=1S/C13H16O/c1-8-4-9(2)13(10(3)5-8)11-6-12(14)7-11/h4-5,11H,6-7H2,1-3H3 |
InChI Key |
LHBAYJMWYNLFGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2CC(=O)C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mesitylcyclobutanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of mesityl-substituted alkenes with ketenes or diazomethane, leading to the formation of the cyclobutanone ring. The reaction conditions often include the use of solvents like diethyl ether and catalysts such as lithium or other metal catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Mesitylcyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the mesityl group or the cyclobutanone ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions include substituted cyclobutanones, cyclobutanols, and various mesityl-substituted derivatives .
Scientific Research Applications
3-Mesitylcyclobutanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms involving strained ring systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 3-Mesitylcyclobutanone exerts its effects involves interactions with various molecular targets. The mesityl group can engage in π-π interactions with aromatic residues in proteins, while the cyclobutanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with nucleophiles in biological systems, potentially modulating enzyme activity and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Cyclobutanone Derivatives
The following analysis compares 3-mesitylcyclobutanone with structurally related cyclobutanones, focusing on substituent effects, synthetic routes, and reactivity trends. Data is synthesized from available literature and inferred based on structural analogs.
Table 1: Comparative Analysis of Cyclobutanone Derivatives
Structural and Reactivity Insights
Steric and Electronic Effects: The mesityl group in this compound imposes severe steric constraints, likely reducing its reactivity in nucleophilic additions compared to less hindered analogs like 3-((benzyloxy)methyl)cyclobutanone. However, the electron-donating methyl groups may stabilize electrophilic intermediates, contrasting with the electron-withdrawing benzoylamino group in Methyl 2-benzoylamino-3-oxobutanoate , which accelerates enamine formation.
Synthetic Accessibility: While 3-((benzyloxy)methyl)cyclobutanone is commercially available , the synthesis of this compound may require specialized conditions (e.g., high-temperature catalysis or steric-shielding ligands) to accommodate the mesityl group. The method described in for methyl 2-benzoylamino-3-oxobutanoate—using PTSA in benzene—is unlikely to translate directly due to incompatibility with bulky aryl groups.
Solubility and Stability: The benzyloxy group in 3-((benzyloxy)methyl)cyclobutanone enhances solubility in polar solvents (e.g., DMSO or ethanol) via ether-oxygen interactions, whereas the hydrophobic mesityl group in this compound may favor nonpolar solvents like toluene . Stability under acidic/basic conditions is also influenced by substituents; the mesityl group could provide steric protection against degradation.
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